molecular formula C18H25ClN2O2 B5059990 9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride

9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride

Cat. No.: B5059990
M. Wt: 336.9 g/mol
InChI Key: HDCTUKFMXITBQW-UHFFFAOYSA-N
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Description

9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbazole core, a hydroxy group, and an isopropylamino group. It is often studied for its potential therapeutic properties and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride typically involves multiple steps. One common method includes the reaction of carbazole with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to introduce the isopropylamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reaction. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic properties, such as its role in treating certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride apart from similar compounds is its unique combination of functional groups and its specific chemical structure

Properties

IUPAC Name

9-[2-hydroxy-3-(propan-2-ylamino)propyl]-3,4-dihydro-2H-carbazol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.ClH/c1-12(2)19-10-13(21)11-20-16-8-4-3-6-14(16)15-7-5-9-17(22)18(15)20;/h3-4,6,8,12-13,19,21H,5,7,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCTUKFMXITBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CN1C2=CC=CC=C2C3=C1C(=O)CCC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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